molecular formula C18H26N4O2S B2403753 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide CAS No. 1043129-85-6

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide

Cat. No.: B2403753
CAS No.: 1043129-85-6
M. Wt: 362.49
InChI Key: RTBVZLHICXJYFN-UHFFFAOYSA-N
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Description

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide is a complex organic compound known for its interesting chemical structure and potential applications in various scientific fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-12-14(13(2)21-18(20-12)25-5)8-9-17(23)19-11-15(22(3)4)16-7-6-10-24-16/h6-7,10,15H,8-9,11H2,1-5H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBVZLHICXJYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC(C2=CC=CO2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-amine:

    • Start with the reaction of 2,4-dimethylpyrimidine with methanethiol in the presence of a strong base such as sodium hydride.

    • Heat the mixture under reflux conditions to form the intermediate 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-amine.

  • Formation of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl chloride:

    • React the intermediate with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    • Maintain the reaction at low temperatures to obtain the acyl chloride derivative.

  • Final Coupling Reaction:

    • Couple 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

    • Carry out the reaction in anhydrous conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the synthesis process would be optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. This typically involves:

  • Continuous Flow Synthesis: Implementing continuous flow reactors to ensure precise control over reaction conditions and efficient heat transfer.

  • Green Chemistry: Using environmentally friendly reagents and solvents to reduce hazardous waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    • Reaction conditions: Usually carried out at room temperature or slightly elevated temperatures.

  • Reduction:

    • The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH).

    • Reaction conditions: Typically performed under anhydrous conditions.

  • Substitution:

    • The dimethylamino group can be substituted with other nucleophiles like halides or amines using appropriate nucleophilic substitution conditions.

    • Reaction conditions: Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

  • Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

  • Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3).

Major Products Formed

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products include primary alcohols.

  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Catalysis: Used as a catalyst in various organic transformations due to its unique functional groups.

  • Material Science: Investigated for its potential in creating novel materials with specific electronic or photonic properties.

Biology

  • Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.

  • Cell Signaling: Explored for its role in modulating cell signaling pathways.

Medicine

  • Drug Development: Studied as a potential drug candidate for its biological activity and pharmacological properties.

  • Diagnostics: Used in the development of diagnostic tools for detecting specific biomarkers.

Industry

  • Agrochemicals: Investigated for its potential use as a pesticide or herbicide.

  • Polymer Synthesis: Explored for its role in the synthesis of specialty polymers with unique properties.

Mechanism of Action

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide exerts its effects through a variety of molecular targets and pathways:

  • Molecular Targets: Binds to specific enzymes or receptors involved in critical biochemical pathways.

  • Pathways Involved: Modulates signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide is unique in its structural features and functional groups, which contribute to its distinct chemical and biological properties. Similar compounds include:

  • 4,6-dimethyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the propanamide moiety.

  • N-(dimethylamino)-2-(furan-2-yl)ethylamine: Contains the furan and dimethylamino groups but differs in the pyrimidine substitution.

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